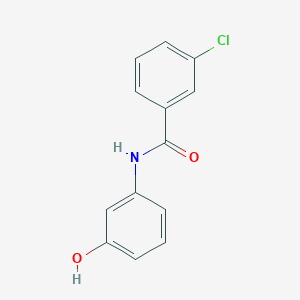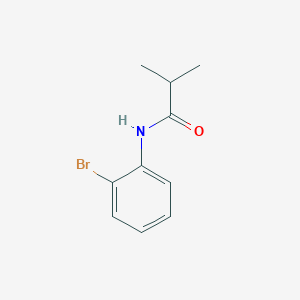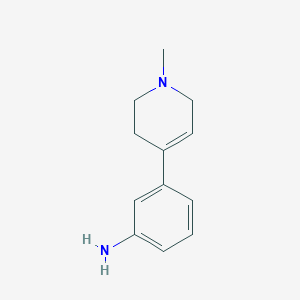
3,4-Dimethoxy-n-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-n-(2-methylpropyl)benzamide, also known as DMPB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.33 g/mol. DMPB has gained significant attention in the scientific community due to its potential applications in various research areas.
作用机制
The mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas is not fully understood. However, studies have suggested that 3,4-Dimethoxy-n-(2-methylpropyl)benzamide exerts its effects through various signaling pathways. In neuroscience, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Jang et al., 2019). In cancer cells, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival (Kumar et al., 2018).
Biochemical and Physiological Effects
3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to exhibit various biochemical and physiological effects in different research areas. In neuroscience, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to protect neuronal cells from oxidative stress-induced cell death by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS) (Jang et al., 2019). Additionally, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been found to enhance the cognitive function of mice by increasing the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins (Kim et al., 2019).
In cancer cells, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway (Kumar et al., 2018). Moreover, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) (Kumar et al., 2018).
实验室实验的优点和局限性
3,4-Dimethoxy-n-(2-methylpropyl)benzamide has several advantages as a research tool. It is a relatively stable compound that is easy to synthesize and has a high purity. Additionally, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes.
However, there are also some limitations to using 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in lab experiments. Firstly, the mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas is not fully understood, which makes it challenging to interpret the results of experiments. Secondly, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
未来方向
Despite the significant progress made in the study of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide, there are still several areas that require further investigation. Firstly, the mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas needs to be elucidated to understand its full potential as a research tool. Secondly, the pharmacokinetics and toxicity of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide need to be explored to determine its safety and efficacy as a potential drug candidate. Finally, the development of novel derivatives of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide with improved biological activity and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide is a promising research tool that has potential applications in various scientific research areas. Its synthesis method is relatively simple, and it exhibits potent biological activity at low concentrations. 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to have neuroprotective and anticancer effects, and it has been identified as a potential lead compound for the development of novel drugs. However, further research is needed to fully understand the mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide and its potential as a drug candidate.
合成方法
The synthesis of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Kumar et al., 2018). The reaction takes place in anhydrous conditions and yields 3,4-Dimethoxy-n-(2-methylpropyl)benzamide as a white crystalline solid with a high purity of 98%.
科学研究应用
3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been extensively studied in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells (Jang et al., 2019). Additionally, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been found to enhance the cognitive function of mice in a passive avoidance test, indicating its potential as a cognitive enhancer (Kim et al., 2019).
In cancer research, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells (Kumar et al., 2018). The mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in cancer cells is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
In drug discovery, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been identified as a potential lead compound for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer (Jang et al., 2019).
属性
CAS 编号 |
6302-41-6 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)10-5-6-11(16-3)12(7-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI 键 |
VBWABQJMGFHEJR-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)OC |
其他 CAS 编号 |
6302-41-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



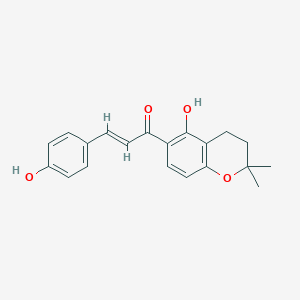




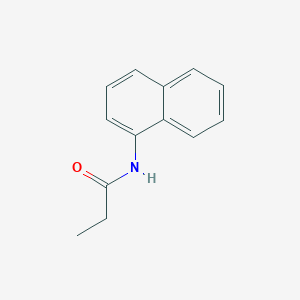
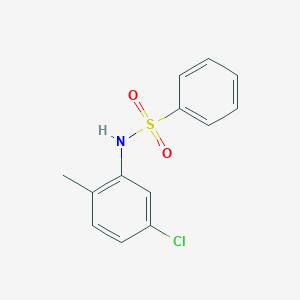
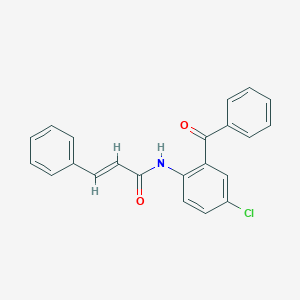
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)

